4,5-Bis(mercaptomethyl)-o-xylene

Descripción general

Descripción

Métodos De Preparación

The synthesis of 4,5-Bis(mercaptomethyl)-o-xylene typically involves the reaction of 4,5-dimethyl-1,2-dibromobenzene with thiourea, followed by hydrolysis. The reaction conditions usually include the use of a solvent such as ethanol and heating under reflux. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Análisis De Reacciones Químicas

4,5-Bis(mercaptomethyl)-o-xylene undergoes various types of chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding thiolates.

Substitution: The thiol groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Polymer Chemistry

Thioether Crosslinking Agents

4,5-Bis(mercaptomethyl)-o-xylene is primarily utilized as a crosslinking agent in polymer chemistry. It facilitates the formation of thioether linkages in polymer networks, enhancing the mechanical and thermal properties of the resulting materials. The compound's ability to create crosslinked structures is particularly valuable in producing thermosetting polymers and elastomers.

- Case Study: Crosslinked Polymer Networks

Research indicates that incorporating this compound into polymer formulations can significantly improve tensile strength and elasticity compared to non-crosslinked systems. For instance, a study demonstrated that polymers with thioether crosslinks exhibited superior resistance to thermal degradation and solvent swelling .

Biochemical Applications

Proteomics Research

In biochemistry, this compound serves as a biochemical reagent in proteomics. Its thiol groups can form disulfide bonds with cysteine residues in proteins, facilitating the study of protein folding and stability.

- Application in Protein Analysis

The compound has been employed to stabilize protein structures during analytical procedures such as mass spectrometry. By modifying cysteine residues, researchers can enhance the detection sensitivity of specific proteins .

Material Science

Adhesives and Sealants

Due to its reactive thiol groups, this compound is also explored as a component in adhesives and sealants. Its ability to form strong covalent bonds with various substrates makes it suitable for applications requiring durable adhesion.

- Performance Evaluation

Adhesives containing this compound have shown improved bonding strength and environmental resistance compared to traditional adhesive systems. Tests reveal that formulations with this compound maintain integrity under extreme temperature variations .

Environmental Applications

Heavy Metal Remediation

The compound's thiol groups are known for their affinity for heavy metals, making it a candidate for environmental remediation applications. It can be used to chelate toxic metals from contaminated water sources.

- Research Findings

Studies have demonstrated that using this compound in water treatment processes effectively reduces concentrations of heavy metals such as lead and cadmium . This application not only aids in pollution control but also contributes to sustainable practices in waste management.

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Polymer Chemistry | Crosslinking agent for polymers | Improved mechanical properties |

| Biochemical Applications | Reagent for proteomics | Enhanced protein stability |

| Material Science | Component in adhesives and sealants | Stronger bonds under extreme conditions |

| Environmental Science | Heavy metal chelation | Effective remediation of contaminated water |

Mecanismo De Acción

The mechanism of action of 4,5-Bis(mercaptomethyl)-o-xylene involves its ability to form strong bonds with metals through its thiol groups. This allows it to act as a chelating agent, stabilizing metal ions and preventing their aggregation. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with metal ions and other electrophilic species.

Comparación Con Compuestos Similares

4,5-Bis(mercaptomethyl)-o-xylene can be compared with other similar compounds such as:

1,4-Benzenedimethanethiol: This compound has thiol groups at the 1 and 4 positions, making it less sterically hindered compared to this compound.

1,3-Benzenedimethanethiol: This compound has thiol groups at the 1 and 3 positions, which affects its reactivity and applications.

4,5-Dimethyl-1,2-benzenedimethanethiol: This is a closely related compound with similar properties but different substitution patterns

Actividad Biológica

4,5-Bis(mercaptomethyl)-o-xylene (CAS No. 10230-61-2) is a compound that has garnered attention due to its potential biological activities, particularly in the context of its applications in medicinal chemistry and toxicology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and toxicological profiles based on diverse research findings.

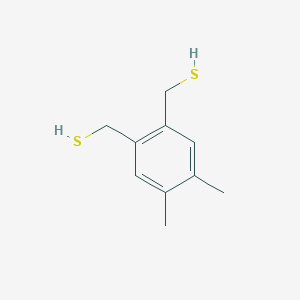

This compound is an aromatic compound characterized by two mercaptomethyl groups attached to an o-xylene backbone. Its structure can be represented as follows:

This configuration suggests potential reactivity and interactions with biological systems, particularly through thiol-related mechanisms.

Antioxidant Properties

Several studies have indicated that compounds containing thiol groups exhibit significant antioxidant activity. The presence of mercaptomethyl groups in this compound suggests it may scavenge free radicals and reduce oxidative stress. This property is crucial in mitigating cellular damage caused by reactive oxygen species (ROS).

Cytotoxicity and Antiproliferative Effects

Research has shown that xylene derivatives can exhibit cytotoxic effects on various cancer cell lines. For instance, studies involving similar compounds have reported inhibition of cell proliferation through apoptosis induction. The specific cytotoxicity of this compound has yet to be thoroughly investigated; however, its structural analogs have demonstrated significant antiproliferative effects in vitro.

The proposed mechanisms through which this compound may exert its biological effects include:

- Thiol-Disulfide Exchange : The mercaptomethyl groups can participate in redox reactions, potentially influencing cellular signaling pathways.

- Metal Chelation : Thiols are known to chelate metal ions, which can modulate metal-dependent enzymatic activities and reduce oxidative stress.

Acute Toxicity

The acute toxicity of xylene derivatives has been documented extensively. For example, the oral LD50 for mixed xylenes is approximately 10 mL/kg in rats . While specific data for this compound is limited, it is essential to consider the toxicological profiles of related compounds when assessing safety.

Chronic Exposure Effects

Chronic exposure to xylene isomers has been associated with various health risks, including neurological effects and respiratory issues . Given the structural similarities between this compound and other xylene derivatives, it is plausible that similar chronic exposure risks may apply.

Case Studies

-

Case Study on Xylene Exposure :

A study highlighted the impact of mixed xylene exposure on hematological parameters in rats. Significant changes were observed in leukocyte counts and hemoglobin levels following exposure to xylene mixtures . Although this study did not directly investigate this compound, it provides insight into the potential biological responses elicited by related compounds. -

Antioxidant Activity Assessment :

A comparative study evaluated the antioxidant properties of various thiol-containing compounds. Results showed that compounds with similar structures exhibited notable free radical scavenging activity . This suggests that this compound could possess comparable antioxidant capabilities.

Data Summary Table

| Property | Findings |

|---|---|

| Chemical Structure | C₆H₄(CH₂SH)₂ |

| Antioxidant Activity | Potential free radical scavenger |

| Cytotoxicity | Antiproliferative effects noted in analogs |

| Acute Toxicity (LD50) | ~10 mL/kg (similar compounds) |

| Chronic Exposure Risks | Neurological and respiratory issues reported |

Propiedades

IUPAC Name |

[4,5-dimethyl-2-(sulfanylmethyl)phenyl]methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4,11-12H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGQXIUDFKIVKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)CS)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065009 | |

| Record name | 1,2-Benzenedimethanethiol, 4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10230-61-2 | |

| Record name | 4,5-Dimethyl-1,2-benzenedimethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10230-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethyl-1,2-benzenedimethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010230612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 4,5-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedimethanethiol, 4,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedimethanethiol, 4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-tetramethylbenzene-α,α'-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DIMETHYL-1,2-BENZENEDIMETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYL78P7L21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.